molecular formula C6HBr2F3IN B1389772 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine CAS No. 1214348-26-1

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1389772
CAS No.: 1214348-26-1
M. Wt: 430.79 g/mol
InChI Key: LARRKHJCYVFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 3-iodo-6-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while Suzuki-Miyaura coupling with phenylboronic acid would produce phenyl-substituted pyridines.

Scientific Research Applications

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the halogen atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the trifluoromethyl group can stabilize intermediates and transition states, facilitating various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-(trifluoromethyl)pyridine: Lacks the iodine atom at the 3-position.

    3-Iodo-6-(trifluoromethyl)pyridine: Lacks the bromine atoms at the 2 and 4 positions.

    2,4-Dibromo-3-chloro-6-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine at the 3-position.

Uniqueness

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

2,4-dibromo-3-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F3IN/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARRKHJCYVFEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.